![molecular formula C16H23NO2 B14633796 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one CAS No. 55078-64-3](/img/structure/B14633796.png)
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. Compounds containing the piperidine moiety exhibit a wide range of biological activities, making them valuable in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Substituents: The ethyl and hydroxyphenyl groups are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the piperidine derivative with a propanone moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
科学的研究の応用
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their diverse biological effects. For example, they may act as agonists or antagonists at neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects .
類似化合物との比較
Similar Compounds
1-Ethyl-4-hydroxypiperidine: A related compound with similar structural features but lacking the propanone moiety.
4-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another piperidine derivative with different substituents, showing high selectivity for resistant Plasmodium falciparum.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: A fentanyl analogue with a piperidine core, used in pain management.
Uniqueness
1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and propanone moieties allows for diverse reactivity and potential therapeutic applications .
特性
CAS番号 |
55078-64-3 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
1-[1-ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-3-15(19)16(8-10-17(4-2)11-9-16)13-6-5-7-14(18)12-13/h5-7,12,18H,3-4,8-11H2,1-2H3 |
InChIキー |
XCAMYZFCUDXNFH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1(CCN(CC1)CC)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
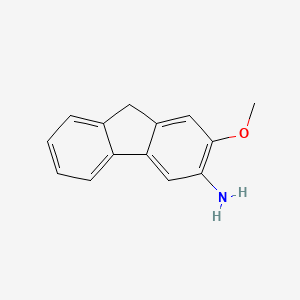

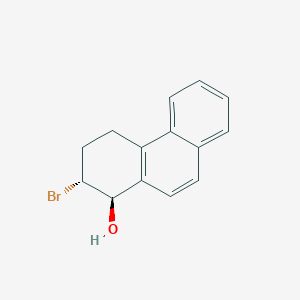
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
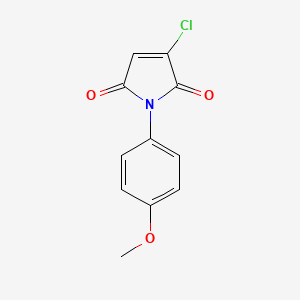
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
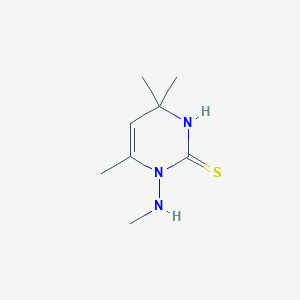
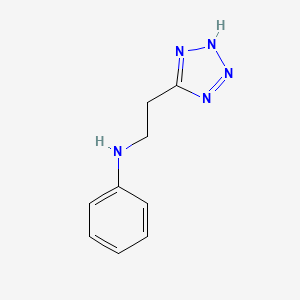
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
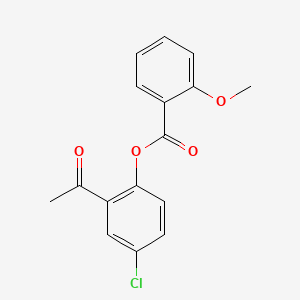
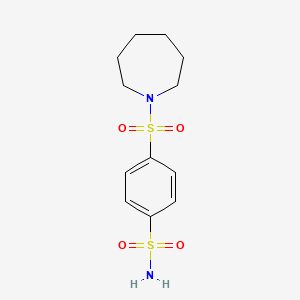
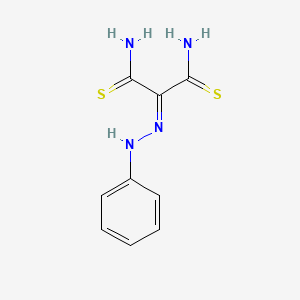
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
